2-Methyl-2-(4-phenylpiperazin-1-yl)propanamide
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Overview
Description
2-Methyl-2-(4-phenylpiperazin-1-yl)propanamide is a chemical compound with the molecular formula C14H21N3O It is a derivative of piperazine, a heterocyclic organic compound that is widely used in pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(4-phenylpiperazin-1-yl)propanamide typically involves the reaction of 4-phenylpiperazine with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a low temperature to control the reaction rate and yield .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(4-phenylpiperazin-1-yl)propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of N-alkylated piperazine derivatives.
Scientific Research Applications
2-Methyl-2-(4-phenylpiperazin-1-yl)propanamide has several scientific research applications:
Mechanism of Action
The exact mechanism of action of 2-Methyl-2-(4-phenylpiperazin-1-yl)propanamide is not fully understood. it is believed to interact with neurotransmitter receptors in the central nervous system, particularly those involved in the modulation of anxiety and seizure activity. The compound may enhance the activity of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits neuronal activity, thereby exerting its anxiolytic and anticonvulsant effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
2-(4-Phenylpiperazin-1-yl)-1H-benzimidazole: Studied for its anxiolytic potential.
N-Phenyl-2-(4-phenylpiperazin-1-yl)acetamide: Evaluated for its anticonvulsant activity
Uniqueness
2-Methyl-2-(4-phenylpiperazin-1-yl)propanamide stands out due to its unique structural features, which confer specific pharmacological properties. Its methyl group at the 2-position and the phenylpiperazine moiety contribute to its distinct interaction with biological targets, making it a valuable compound in medicinal chemistry research .
Properties
IUPAC Name |
2-methyl-2-(4-phenylpiperazin-1-yl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-14(2,13(15)18)17-10-8-16(9-11-17)12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3,(H2,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGRJJODYSPYISQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N)N1CCN(CC1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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